molecular formula C6H3BrN2O2S B1380827 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 1550302-03-8

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No. B1380827
CAS RN: 1550302-03-8
M. Wt: 247.07 g/mol
InChI Key: LBKQUWIXQGHDOV-UHFFFAOYSA-N
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Description

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C6H3BrN2O2S . It has a molecular weight of 247.07 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole compounds involves various methods. One method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrN2O2S/c7-4-1-8-6-9(4)2-3(12-6)5(10)11/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid powder . It has a melting point of 208-210°C . More physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

Antibacterial and Antifungal Applications

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives have been widely studied for their antibacterial and antifungal properties. For instance, certain derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin. Moreover, moderate activity against pathogens such as Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci has been reported (Gadad et al., 2000). Additionally, derivatives of this compound have exhibited antifungal properties against strains like Aspergillus niger and Candida albicans (Shetty et al., 2008).

Anticancer Potential

Research has also explored the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. Certain synthesized compounds, after screening, have displayed moderate effectiveness in suppressing the growth of cancer cell lines, including kidney cancer cells, with a lesser impact on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). The structural modifications and presence of substituents like bromo and thiocyanato groups have been crucial in determining the antitumor activity of these compounds (Noolvi et al., 2011).

Fungicide Activity

Imidazo[2,1-b][1,3]thiazole derivatives have also been synthesized and characterized for their fungicide activity. Specific carboxamides prepared from substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids demonstrated significant activity, particularly those derived from 2-aminopyridine, indicating potential applications in managing fungal infections and diseases (Andreani et al., 1995).

Safety and Hazards

The safety information for 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity, or it may interact with regulatory proteins to modulate their function. The nature of these interactions is often determined by the specific structural features of this compound, such as its bromine atom and thiazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. For example, it may inhibit the activity of kinases or phosphatases, thereby altering the phosphorylation status of target proteins and affecting their function. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. It may also interact with regulatory proteins, modulating their function and affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cell death or tissue damage. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, this compound may be transported into cells via specific membrane transporters, and it may bind to intracellular proteins that facilitate its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to regulate gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

properties

IUPAC Name

5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-4-1-8-6-9(4)2-3(12-6)5(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKQUWIXQGHDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1550302-03-8
Record name 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
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